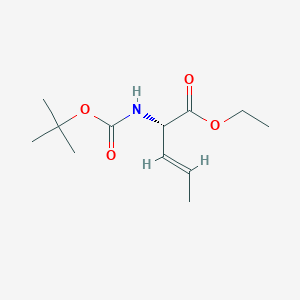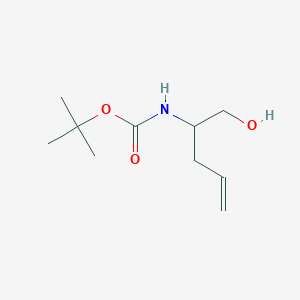
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters are responsible for the removal of glutamate from the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders. TBOA has been shown to be effective in reducing the symptoms of these disorders in animal models, making it a promising target for further research.
Wirkmechanismus
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate acts as a potent inhibitor of glutamate transporters, preventing the removal of glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can result in increased excitotoxicity and neuronal damage. However, tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has also been shown to have neuroprotective effects in some contexts, suggesting that its mechanism of action is complex and context-dependent.
Biochemical and Physiological Effects
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate transporters, tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has also been shown to modulate the activity of other neurotransmitter systems, including GABA and dopamine. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has also been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has several advantages as a research tool. It is a potent and specific inhibitor of glutamate transporters, making it a useful tool for studying the role of glutamate transporters in various biological processes. However, tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate also has several limitations. It is highly toxic and can cause neuronal damage at high concentrations, making it difficult to use in vivo. Additionally, tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has a short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research on tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. One area of interest is the development of more potent and specific inhibitors of glutamate transporters. Another area of interest is the development of new methods for delivering tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate to specific regions of the brain, which could help to reduce its toxicity and increase its effectiveness. Finally, further research is needed to fully understand the complex mechanism of action of tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate and its potential applications in the treatment of neurological and psychiatric disorders.
Synthesemethoden
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate can be synthesized using a variety of methods, including the reaction of tert-butyl carbamate with 4-penten-2-ol in the presence of a base catalyst. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has been extensively studied in the context of its potential therapeutic applications. Studies have shown that tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate is effective in reducing the symptoms of a variety of neurological disorders, including epilepsy, stroke, and traumatic brain injury. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has also been shown to be effective in reducing the symptoms of addiction and depression in animal models.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSMVSRKFOYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)
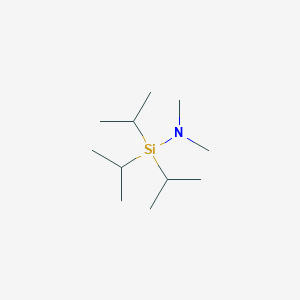
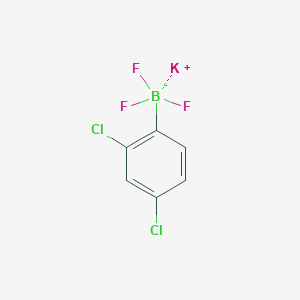
![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)




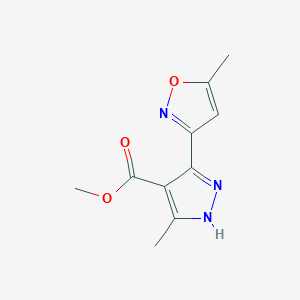
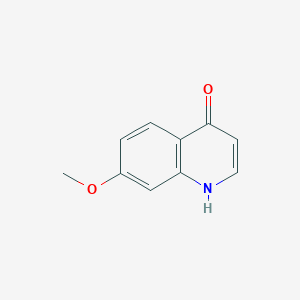
![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)


